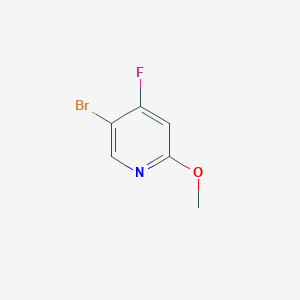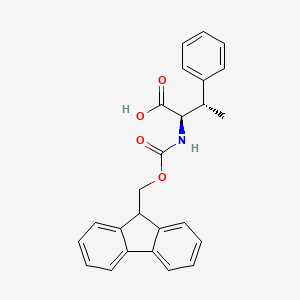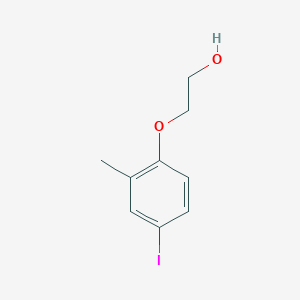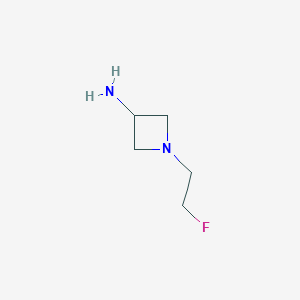
1-(2-Fluoroethyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)azetidin-3-amine is a chemical compound with the molecular formula C5H11FN2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)azetidin-3-amine involves several steps. One common method includes the reaction of azetidine with 2-fluoroethylamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Fluoroethyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include fluoroethyl ketones and azetidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of fluoroethylamines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)azetidin-3-amine involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug design. The azetidine ring provides structural rigidity, which is crucial for maintaining the compound’s bioactivity .
Comparison with Similar Compounds
1-(2-Fluoroethyl)azetidin-3-amine can be compared with other azetidine derivatives such as:
1-(2-Chloroethyl)azetidin-3-amine: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
1-(2-Bromoethyl)azetidin-3-amine:
1-(2-Hydroxyethyl)azetidin-3-amine: The presence of a hydroxyl group significantly alters its chemical and biological properties.
Each of these compounds has unique characteristics that make them suitable for different applications, highlighting the versatility of the azetidine scaffold .
Properties
IUPAC Name |
1-(2-fluoroethyl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-1-2-8-3-5(7)4-8/h5H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYBAXYRKISUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
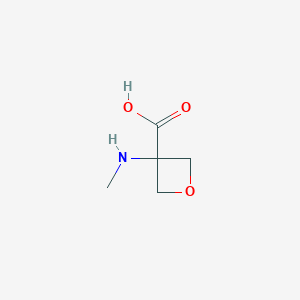
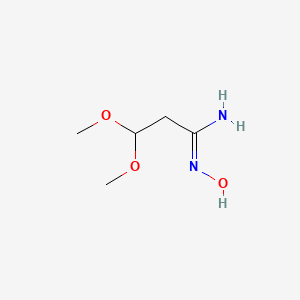
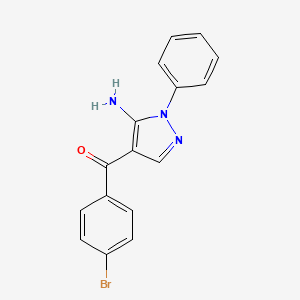
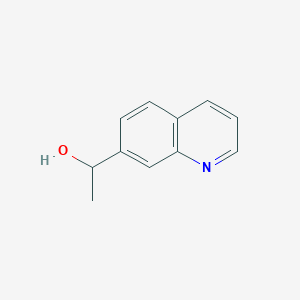

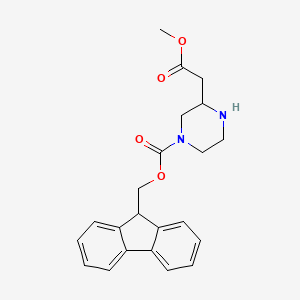

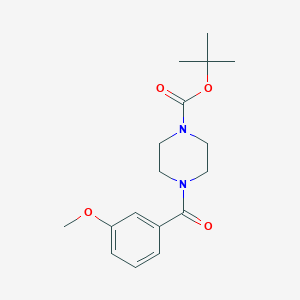
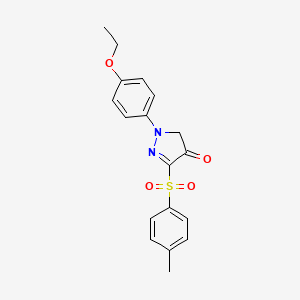
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
